EP1 versus EP3 Receptor Binding Selectivity Ratio Quantified Across Seven Prostanoid Subtypes
SC 51089 free base demonstrates a 13.5-fold binding selectivity for EP1 (Ki = 1.3 μM) over EP3 (Ki = 17.5 μM) and a 47-fold selectivity for EP1 over FP (Ki = 61.1 μM), with negligible binding to EP2, EP4, and DP receptors (Ki > 100 μM) [1]. In contrast, the optimized analog SC-51322 achieves a 51-fold EP1/EP3 binding selectivity (Ki values of 13.8 nM and 698 nM, respectively) . The absolute EP3 binding affinity of SC 51089 (Ki = 17.5 μM) is approximately 25-fold weaker than that of SC-51322 at the same receptor subtype .
| Evidence Dimension | Receptor binding affinity (Ki) for EP1 and EP3 receptors |
|---|---|
| Target Compound Data | EP1 Ki = 1.3 μM (1,300 nM); EP3 Ki = 17.5 μM |
| Comparator Or Baseline | SC-51322: EP1 Ki = 13.8 nM; EP3 Ki = 698 nM; Additional comparator: L-798,106 (selective EP3 antagonist) |
| Quantified Difference | SC 51089 EP1 binding is 94-fold weaker than SC-51322; EP3 binding is 25-fold weaker. SC 51089 EP1/EP3 selectivity ratio = 13.5 vs. SC-51322 selectivity ratio = 51 |
| Conditions | Radioligand binding assays using recombinant human prostanoid receptors expressed in HEK 293 or COS cell lines; competition binding with [³H]PGE2 |
Why This Matters
Users requiring an EP1 antagonist with moderate EP3 cross-reactivity (13.5-fold selectivity) should select SC 51089, whereas applications demanding high EP1 potency with minimal EP3 interaction require SC-51322.
- [1] Abramovitz, M., et al. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta 1483, 285-293 (2000). View Source
